molecular formula C18H23NO7 B2752364 Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate CAS No. 109564-46-7

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate

Cat. No. B2752364
CAS RN: 109564-46-7
M. Wt: 365.382
InChI Key: QQRDRVFHXKXWTE-UHFFFAOYSA-N
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Description

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate, commonly known as DABM, is a malonate derivative that has been studied for its potential applications in scientific research. DABM is a stable, colorless, and odorless compound that can be easily synthesized in the laboratory. It is often used as a reagent in organic synthesis, and has been studied for its potential use in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Electrophilic Amination and N-Alkylation

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate undergoes amination reactions with alkyl Grignard reagents to give N-alkylation products, which are further transformed into primary amines through oxidative removal of the malonate moiety (Niwa, Takayama, & Shimizu, 2002). This process highlights its utility in introducing nitrogen-containing groups into molecules, facilitating the synthesis of compounds with potential biological activity.

Synthesis of Quinazoline and Pyrimidine Derivatives

The compound serves as a precursor in the one-pot synthesis of quinazoline and fused pyrimidine derivatives, leveraging β-dicarbonyl compounds like diethyl malonate for selective addition reactions (Chattopadhyay, Dey, & Biswas, 2005). Such synthetic routes are crucial for the development of novel heterocyclic compounds with therapeutic potential.

Benzodiazepine Receptor Ligands

The synthesis of β-carbolines, including those derived from diethyl acetylamino malonate, has shown relevance in studying benzodiazepine receptor ligands. These compounds exhibit inhibitory effects on diazepam binding, suggesting potential applications in neurological research (Settimj et al., 1988).

Conformational and Structural Analysis

Studies on the conformational aspects of related malonate derivatives in solid and solution states offer insights into their structural behavior, which is essential for understanding their reactivity and interaction with other molecules (Saravanan, Muthusubramanian, & Polborn, 2005).

properties

IUPAC Name

diethyl 2-acetamido-2-[(4-methoxycarbonylphenyl)methyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-5-25-16(22)18(19-12(3)20,17(23)26-6-2)11-13-7-9-14(10-8-13)15(21)24-4/h7-10H,5-6,11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRDRVFHXKXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)OC)(C(=O)OCC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(acetylamino)-2-[4-(methoxycarbonyl)benzyl]malonate

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